(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride
Description
Properties
IUPAC Name |
(4R)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of a suitable precursor with an aminomethylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aminomethyl group or other parts of the molecule.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride
- Molecular Formula : C₄H₉ClN₂O₂
- CAS : 1803589-70-9
- Key Differences: Heterocyclic Core: Replaces the 1,3-dioxolan-2-one ring with a 1,3-oxazolidin-2-one scaffold, substituting one oxygen atom with a nitrogen.
Methyl (4S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-acetate
- Molecular Formula : C₈H₁₄O₄
- CAS: Not specified (synthesized via literature methods).
- Key Differences: Substituents: Contains ester (-COOCH₃) and geminal methyl groups at C2, unlike the aminomethyl group in the target compound. Stereochemistry: The 4S configuration contrasts with the 4R configuration, which may influence chiral recognition in synthesis. Reactivity: The ester group enables nucleophilic acyl substitution, whereas the aminomethyl group in the target compound facilitates amine-based reactions (e.g., acylation).
Dopamine Hydrochloride
- Molecular Formula: C₈H₁₁NO₂·HCl
- CAS : 62-31-7
- Key Differences: Core Structure: A catecholamine with a benzene ring and ethylamine side chain, structurally unrelated to dioxolanones. Solubility: Freely soluble in water and methanol, similar to hydrochloride salts of amino-containing compounds like the target. Applications: Used as a cardiovascular drug, highlighting the role of hydrochloride salts in enhancing bioavailability for therapeutic agents.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | CAS | Core Structure | Key Functional Groups | Solubility |
|---|---|---|---|---|---|
| (4R)-4-(Aminomethyl)-1,3-dioxolan-2-one HCl | C₅H₈ClNO₃ | Not Provided | 1,3-Dioxolan-2-one | Aminomethyl (R-configuration) | Likely water-soluble |
| 4-(Aminomethyl)-1,3-oxazolidin-2-one HCl | C₄H₉ClN₂O₂ | 1803589-70-9 | 1,3-Oxazolidin-2-one | Aminomethyl, NH | High polarity |
| Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-acetate | C₈H₁₄O₄ | - | 1,3-Dioxolane | Ester, geminal methyl | Organic solvents |
| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | 62-31-7 | Catecholamine | Amine, hydroxyl | Water, methanol |
Biological Activity
(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial and antifungal activities, along with relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : C1C@HCN
- InChI Key : TXLRZWSSXIZVGD-GSVOUGTGSA-N
The compound features a dioxolane ring structure that is significant for its biological interactions.
Antibacterial Activity
Research has indicated that various 1,3-dioxolane derivatives exhibit notable antibacterial properties. In a study focusing on new 1,3-dioxolanes, compounds were tested against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 1 | S. aureus | 625–1250 |
| 2 | S. epidermidis | 500 |
| 3 | E. faecalis | 625 |
| 4 | P. aeruginosa | 250 |
| 5 | E. coli | No activity |
Most compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Gram-negative bacteria like E. coli .
Antifungal Activity
The antifungal potential of this compound has also been explored. In a comparative study, it was found that:
- Compounds derived from the same structural family exhibited antifungal activity against Candida albicans.
| Compound | Fungal Strain | MIC µg/mL |
|---|---|---|
| A | C. albicans | 200 |
| B | C. albicans | 150 |
| C | C. albicans | No activity |
All tested compounds except one showed significant antifungal activity against C. albicans, indicating the potential for therapeutic applications in antifungal treatments .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Membrane Disruption : The lipophilic nature of dioxolane derivatives may allow them to integrate into bacterial membranes, leading to increased permeability and cell lysis.
These mechanisms highlight the importance of structural features in dictating biological activity .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of various dioxolane derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the dioxolane structure enhanced antibacterial potency significantly.
- Case Study on Antifungal Activity : Another investigation focused on the antifungal properties of dioxolanes in clinical isolates of Candida. The study found that specific substitutions at the 3 and 4 positions of the dioxolane ring resulted in improved antifungal activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?
- Methodology : Begin with stereoselective synthesis using (R)-configured precursors, such as (R)-4-(chloromethyl)-1,3-dioxolan-2-one (CAS 2463-45-8), followed by nucleophilic substitution with ammonia or protected amines. Optimize temperature (0–25°C), solvent polarity (e.g., THF or DMF), and catalytic agents (e.g., triethylamine) to minimize racemization. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
- Key Parameters : Reaction time (<24 hrs), inert atmosphere (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra for characteristic signals: δ 4.5–5.0 ppm (dioxolane ring protons), δ 3.2–3.8 ppm (aminomethyl CH₂), and δ 2.5–3.0 ppm (NH₃⁺ HCl) .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and NH₃⁺ (~2800 cm⁻¹) stretches.
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 166.1 (free base) and adducts (e.g., [M+Cl]⁻) .
Advanced Research Questions
Q. What strategies mitigate degradation of this compound during prolonged storage or experimental use?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Primary degradation pathways include hydrolysis of the dioxolane ring (pH-dependent) and oxidative deamination .
- Stabilization : Store at ≤-20°C in airtight, light-resistant containers under nitrogen. Use buffered solutions (pH 4–6) during in vitro assays to slow hydrolysis .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to identify variables like impurity profiles (e.g., residual solvents or diastereomers) that may influence results .
- Dose-Response Validation : Replicate studies with rigorous impurity control (≤0.1% by HPLC) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What advanced techniques are suitable for impurity profiling of this compound in pharmaceutical-grade samples?
- Methodology :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like (4S)-enantiomer or unreacted chloromethyl precursor (LOD ≤0.05%) .
- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) with a detection limit of ≤1 ppm .
Q. How does the stereochemical configuration at the 4-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies of (4R) vs. (4S) isomers during SN2 reactions.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants () for reactions with thiols or amines, revealing steric hindrance effects in the (4R) configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
